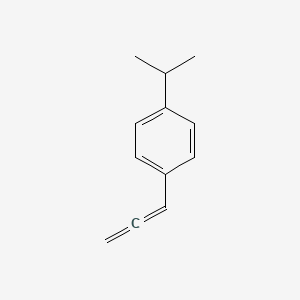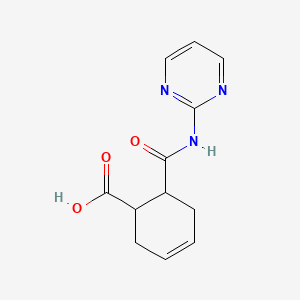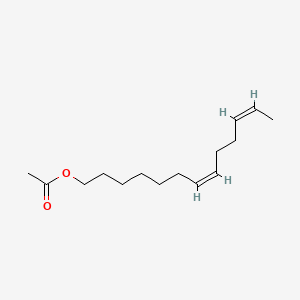
(Z,Z)-Trideca-7,11-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-Trideca-7,11-dien-1-yl acetate is a chemical compound known for its role as a sex pheromone in various insect species. This compound is characterized by its unique structure, which includes two double bonds in the Z configuration at the 7th and 11th positions of a tridecane chain, and an acetate group at the terminal position. Its primary function in nature is to attract male insects for mating purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Trideca-7,11-dien-1-yl acetate typically involves the stereoselective formation of Z-alkenes. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired Z-alkene. The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve high Z-selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often employing catalytic systems and controlled reaction environments to ensure the desired stereochemistry is maintained.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-Trideca-7,11-dien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated tridecane derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,Z)-Trideca-7,11-dien-1-yl acetate is used as a model compound for studying stereoselective synthesis and reaction mechanisms involving Z-alkenes.
Biology
Biologically, this compound is significant in the study of insect behavior and pheromone communication. It is used in experiments to understand mating patterns and pest control strategies.
Medicine
Industry
Industrially, this compound is utilized in the formulation of pheromone-based pest control products. These products are environmentally friendly alternatives to traditional pesticides, targeting specific insect species without harming other organisms.
Wirkmechanismus
The mechanism of action of (Z,Z)-Trideca-7,11-dien-1-yl acetate involves its interaction with olfactory receptors in male insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction and mating. The molecular targets are primarily located in the antennae of the insects, where the pheromone receptors are concentrated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z)-7,11-Hexadecadienyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z,E)-9,11-Tetradecadienyl acetate: A compound with one Z and one E double bond, used by different insect species.
(Z,Z)-3,13-Octadecadien-1-ol acetate: A pheromone with a similar functional group but different double bond positions.
Uniqueness
(Z,Z)-Trideca-7,11-dien-1-yl acetate is unique due to its specific double bond positions and chain length, which make it highly selective for certain insect species. This selectivity is crucial for its effectiveness as a pheromone in pest control applications.
Eigenschaften
CAS-Nummer |
56577-33-4 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(7Z,11Z)-trideca-7,11-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-4,7-8H,5-6,9-14H2,1-2H3/b4-3-,8-7- |
InChI-Schlüssel |
NHWLOHOBCVRYFC-KPDBFRNYSA-N |
Isomerische SMILES |
C/C=C\CC/C=C\CCCCCCOC(=O)C |
Kanonische SMILES |
CC=CCCC=CCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


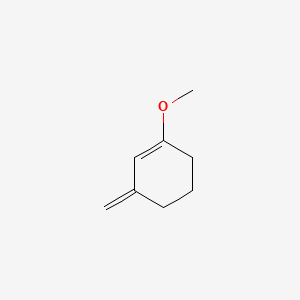
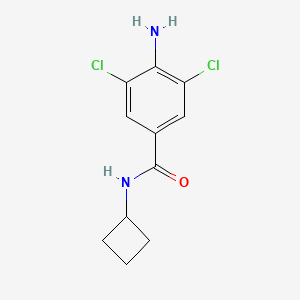
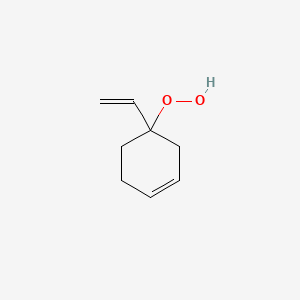
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
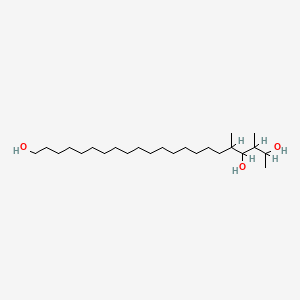
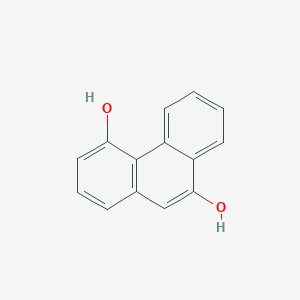
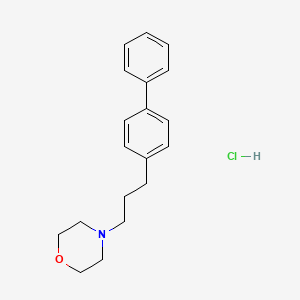
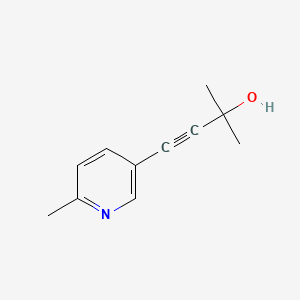
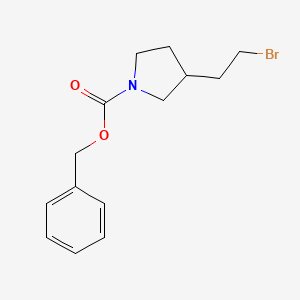


![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
